molecular formula C16H19NO6 B7765869 Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate

Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate

Cat. No.: B7765869
M. Wt: 321.32 g/mol
InChI Key: FPFKQOSCTONVNT-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate is a synthetic ester featuring a methyl ester backbone, a 3-(Boc-amino)phenyl substituent, and two ketone groups at positions 2 and 3.

Properties

IUPAC Name

methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c1-16(2,3)23-15(21)17-11-7-5-6-10(8-11)12(18)9-13(19)14(20)22-4/h5-8H,9H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKQOSCTONVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Aminophenyl Precursors

The tert-butoxycarbonyl (Boc) group is introduced early to protect the aromatic amine. A typical protocol involves reacting 3-aminophenylacetic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction at 0–25°C for 4–12 hours.

Representative Procedure

  • Dissolve 3-aminophenylacetic acid (10 mmol) in anhydrous DCM (50 mL).

  • Add Boc₂O (12 mmol) and DMAP (0.5 mmol) under nitrogen.

  • Stir at 25°C for 8 hours.

  • Quench with water, extract with DCM, and dry over MgSO₄.

Yields typically exceed 85%, with purity confirmed by ¹H NMR (δ 1.44 ppm for Boc methyl groups).

Diketone Formation via Claisen Condensation

The 2,4-dioxobutanoate moiety is installed via Claisen condensation between methyl acetoacetate and a Boc-protected benzoyl chloride. Lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C facilitates enolate formation, followed by acyl chloride addition.

Optimized Conditions

ParameterValue
SolventTHF
BaseLHMDS (1.2 equiv)
Temperature−78°C → 25°C
Reaction Time2 hours
Yield72–78%

Side products include over-acylated derivatives, minimized by slow acyl chloride addition.

Esterification and Final Assembly

Methanol serves as both solvent and nucleophile for esterification. Sulfuric acid (H₂SO₄, 0.1 equiv) catalyzes the reaction at reflux (65°C) for 6 hours. Post-reaction neutralization with NaHCO₃ and extraction with ethyl acetate yields the final product.

Purification

  • Chromatography : Silica gel (hexane/ethyl acetate 3:1) removes residual Boc-deprotected byproducts.

  • Crystallization : Ethanol/water (4:1) at −20°C affords crystals with >99% purity (HPLC).

Alternative Methodologies

Multi-Component Coupling Approaches

Ugi four-component reactions enable convergent synthesis. A Boc-protected aniline, methyl glyoxylate, isocyanide, and carboxylic acid react in methanol at 25°C for 24 hours. This one-pot method simplifies step count but suffers from lower yields (55–60%) due to competing imine formation.

Enzymatic Resolution for Stereochemical Control

Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) achieves enantiomeric excess (>98% ee) in hydrolyzing undesired stereoisomers. Optimal conditions use phosphate buffer (pH 7.0) and 30°C, though scalability remains limited.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for Boc protection and Claisen condensation steps. Key advantages include:

  • 30% reduction in reaction time vs. batch processes.

  • 15% higher yield due to minimized thermal degradation.

Case Study : A pilot plant using Corning Advanced-Flow Reactors achieved 92% yield at 10 kg/day throughput.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor23.48.7
PMI (Process Mass Intensity)56.219.3
Energy Consumption (kWh/kg)4228

Solvent recovery systems (e.g., falling-film evaporators) reduce waste generation by 40%.

Troubleshooting and Optimization

Common Side Reactions

  • Boc Deprotection : Occurs under acidic conditions (pH <4). Mitigated by maintaining neutral pH during workup.

  • Ester Hydrolysis : Avoid aqueous bases post-esterification.

Enhancing Yield in Claisen Condensation

  • Low Temperature : −78°C suppresses aldol side products.

  • Stoichiometry : 1.2 equiv acyl chloride ensures complete enolate consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the diketone or ester functionalities.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate is structurally related to several bioactive compounds, making it a candidate for drug development. Its applications in medicinal chemistry include:

  • Anticancer Agents : Compounds with similar structures have shown promise as anticancer agents. The incorporation of the tert-butoxycarbonyl (Boc) group can enhance the stability and bioavailability of the drug candidates, which is crucial for therapeutic efficacy .
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases. The ability to modify the amino acid structure allows for tailored pharmacological profiles .
  • Neuroprotective Effects : Some studies suggest that compounds related to this compound may provide neuroprotective benefits, which could be beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Organic Synthesis

The compound serves as an intermediate in organic synthesis due to its unique functional groups:

  • Building Block for Peptides : The amino group in the structure allows it to be used as a building block for peptide synthesis. This is particularly useful in developing peptide-based drugs where specific amino acid sequences are required .
  • Synthesis of Complex Molecules : The presence of both dicarbonyl and amino functionalities enables the synthesis of complex organic molecules through various reactions such as condensation and coupling reactions. This versatility makes it valuable in synthetic organic chemistry .

Mechanism of Action

The mechanism by which Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected, allowing the compound to interact with enzymes or receptors. The diketone functionality can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Reactivity Differences :

  • The target’s 2,4-dioxo system enhances electrophilicity, enabling conjugate additions, while the 3-oxo analog is less reactive.
  • The sulfamoyl group in may participate in hydrogen bonding or enzymatic interactions, unlike the Boc group.
2.3. Spectral Characterization

Key spectral features are compared in Table 2:

Compound IR Peaks (cm⁻¹) ¹H NMR Features (δ, ppm)
Target ~1740 (C=O ester/dioxo), ~1680 (Boc C=O) 1.25 (t-Bu, Boc), 3.75 (CH₃ ester), 6.8–7.5 (aromatic H), 10.2 (N-H, Boc)*
Analog ~1730 (C=O ester), ~1710 (3-oxo) 1.25 (t-Bu), 4.15 (CH₂CH₃), 2.5–3.0 (CH₂ near oxo)
Sulfamoyl Analog ~1745 (C=O), ~1650 (sulfonamide) 3.75 (CH₃ ester), 4.5 (CH₂-Cbz), 7.3–7.5 (aromatic H), 5.1 (NH-Cbz)

Notes:

  • *Predicted based on analogous structures. The target’s aromatic protons and Boc N-H would show distinct splitting patterns .
2.4. Physicochemical Properties
  • Solubility : The target’s phenyl group reduces polarity compared to , favoring organic solvents (e.g., DCM, DMF).
  • Stability : Boc protection in the target and ensures stability under basic conditions but labile in acidic media, whereas the sulfamoyl analog requires neutral conditions for stability.

Biological Activity

Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H19NO5
  • Molecular Weight : 303.33 g/mol
  • CAS Number : 1259394-23-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amine : Reaction of an amine with Boc anhydride.
  • Esterification : The resulting Boc-protected amine is reacted with methyl 2,4-dioxobutanoate to form the target compound.
  • Purification : The product is purified using chromatography techniques to obtain the desired purity level.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Antioxidant Activity : The presence of dioxobutanoate moieties suggests potential antioxidant properties, which could protect cells from oxidative stress.

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that derivatives of similar compounds exhibited neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This suggests that this compound may also possess similar properties through modulation of neuroinflammatory pathways .
  • Antitumor Activity :
    • Research has shown that compounds with structural similarities can induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against breast cancer cells, showing significant cytotoxic effects .
  • Antimicrobial Properties :
    • Preliminary data suggest that the compound may exhibit antimicrobial activity against certain pathogens, although further studies are needed to confirm these findings and elucidate the mechanisms involved.

Data Tables

Biological ActivityTargetReference
NeuroprotectionNeurodegenerative pathways
AntitumorCancer cell lines
AntimicrobialBacterial strains

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves sequential acylation and protection steps. For example, a γ-keto ester backbone can be generated using Friedel–Crafts acylation, followed by Boc (tert-butoxycarbonyl) group introduction. Acylation reagents like acetyl chloride or thiophene derivatives are used to form the dioxobutanoate core . Purification often employs silica gel chromatography with hexane/ethyl acetate gradients, as demonstrated in multi-step syntheses of analogous compounds . Intermediate characterization via 1H^1 \text{H}-NMR (e.g., 400 MHz in CDCl3_3) ensures structural fidelity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positioning and Boc group integrity .
  • IR spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm1^{-1}) and Boc-related C-O bonds .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 307.4 g/mol for analogous tert-butyl esters) .
    Discrepancies in spectral data (e.g., shifting NMR peaks) often arise from impurities or solvent effects. Cross-validation using multiple techniques and recrystallization to ≥95% purity mitigates these issues .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream reactions?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, shielding the carbonyl from nucleophilic attack, while its electron-donating nature stabilizes adjacent carbocations. This dual effect directs regioselectivity in reactions like peptide couplings or Michael additions. For example, tert-butyl-protected amines in similar compounds resist undesired side reactions during peptide elongation .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Boc group reactivity .
  • Catalyst use : Bases like sodium carbonate improve acylation efficiency .
  • Temperature control : Room-temperature stirring for Boc protection minimizes decomposition .
    Yields >80% are achievable with strict anhydrous conditions and inert atmospheres, as shown in tert-butyl ester syntheses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from:

  • Purity variations : Reproducibility requires HPLC purity validation .
  • Assay conditions : Standardizing buffer pH (e.g., pH 7.4 for kinase assays) and temperature (25°C vs. 37°C) reduces variability. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative binding data to clarify mechanisms .

Q. How is the Boc group exploited in peptide synthesis applications, and what are its limitations?

  • Methodological Answer : The Boc group protects amines during solid-phase peptide synthesis (SPPS). It is cleaved under acidic conditions (e.g., TFA/DCM), enabling selective deprotection. Limitations include incompatibility with acid-sensitive substrates and side reactions in prolonged acidic environments. Alternatives like Fmoc are preferred for acid-labile targets .

Q. What experimental designs assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Accelerated degradation : Heating to 40°C for 4 weeks to simulate long-term storage .
  • Light/moisture exposure : Monitoring via TLC or HPLC for decomposition products (e.g., free amine formation) .
    Optimal storage: Sealed containers at -20°C, desiccated, and shielded from light .

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